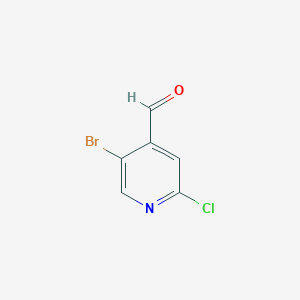

5-BROMO-2-CHLOROISONICOTINALDEHYDE

Descripción

The exact mass of the compound 5-Bromo-2-chloropyridine-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-chloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGFXBKNQAAQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697414 | |

| Record name | 5-Bromo-2-chloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-23-4 | |

| Record name | 5-Bromo-2-chloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chloropyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Halogenated Pyridine Aldehydes As Chemical Building Blocks

Halogenated pyridine (B92270) aldehydes represent a critically important class of organic compounds that serve as versatile scaffolds in the synthesis of a wide array of functional molecules. nih.govdovepress.comrsc.org The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common motif in numerous natural products and synthetic compounds with diverse biological activities. nih.govdovepress.com The introduction of halogen atoms and an aldehyde group onto this core structure dramatically enhances its synthetic utility. nih.govlibretexts.org

The presence of halogens, such as bromine and chlorine, provides reactive handles for a variety of cross-coupling reactions, including the Suzuki, Stille, and Heck reactions. libretexts.org These powerful carbon-carbon bond-forming methodologies are fundamental to modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. The differential reactivity of various halogens (e.g., bromine being more reactive than chlorine in many catalytic systems) can also be exploited for sequential and site-selective modifications of the pyridine ring.

The aldehyde functional group is another key feature that contributes to the significance of these building blocks. libretexts.org Aldehydes are highly versatile intermediates that can participate in a wide range of chemical transformations. These include nucleophilic additions, Wittig-type olefination reactions, and reductive aminations, providing access to a diverse set of functional groups and molecular structures. The combination of a reactive aldehyde and one or more halogen substituents on a pyridine core thus creates a powerful platform for the efficient and modular synthesis of complex heterocyclic compounds. This has led to the widespread use of halogenated pyridine aldehydes in drug discovery and the development of new agrochemicals. rsc.orgnih.gov

An Overview of 5 Bromo 2 Chloroisonicotinaldehyde As a Strategic Synthetic Intermediate

Retrosynthetic Analysis and Identification of Key Precursors

A critical step in devising a synthetic route is retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For this compound, this process highlights the importance of pyridine ring scaffolds, the strategic introduction of halogen substituents, and the formation of the aldehyde functional group.

Utilization of Pyridine Ring Scaffolds

The foundational structure of this compound is the pyridine ring. Synthetic chemists often turn to readily available pyridine derivatives as starting points.

2,5-Dichloropyridines: These compounds serve as a common precursor. A synthetic method for the related 5-bromo-2-chloroisonicotinic acid starts with 2,5-dichloropyridine (B42133). google.com This suggests a similar pathway could be adapted for the target aldehyde. The process involves a substitution reaction to introduce the bromine atom, followed by transformations to install the aldehyde group. google.com

2-Hydroxypyrimidine (B189755): While a pyrimidine (B1678525) is a different heterocycle, synthetic methodologies can sometimes be adapted. A one-step synthesis of 5-bromo-2-chloropyrimidine (B32469) utilizes 2-hydroxypyrimidine as a starting material. google.com This involves a reaction with hydrobromic acid and hydrogen peroxide, followed by treatment with a chlorinating agent like phosphorus oxychloride. google.com While not a direct route to the target pyridine, it showcases strategies for halogenation of similar heterocyclic systems.

Introduction of Halogen Substituents

The precise placement of bromine and chlorine atoms on the pyridine ring is crucial for the identity and reactivity of the final product.

Bromination: The introduction of a bromine atom onto a pyridine ring can be achieved through various methods. For instance, the synthesis of 5-Bromo-2,4-dichloropyridine from 2-amino-4-chloropyridine (B16104) involves a bromination step using N-bromosuccinimide (NBS). google.com Another approach for preparing 5-bromo-2-chlorobenzoic acid, a related structure, involves a monobromination reaction of 2-chlorobenzoic acid using an NBS/sulfuric acid system. google.com

Chlorination: The chlorine atom is often already present in the starting pyridine scaffold, as seen with 2,5-dichloropyridine. google.com In other cases, it can be introduced through reactions like diazotization followed by chlorination. For example, the synthesis of 5-Bromo-2,4-dichloropyridine from a key intermediate involves such a diazotization and chlorination sequence. google.com Similarly, the preparation of 5-bromo-2-chloro-benzoic acid can be achieved through a diazochlorination of a 5-bromo-2-aminobenzoic acid derivative. google.com

Formation of the Aldehyde Functional Group

The final key transformation is the creation of the aldehyde group at the C4 position of the pyridine ring. This can be accomplished through several established organic chemistry reactions. One common strategy involves the formylation of a suitable precursor. For instance, the synthesis of 5-bromopyridyl-2-magnesium chloride and its subsequent reaction with an electrophile demonstrates a pathway to functionalized pyridines, which could include the introduction of a formyl group. researchgate.net

Established and Emerging Synthetic Routes

The synthesis of this compound and its derivatives can be approached through both traditional multi-step sequences and more modern, efficient one-pot and cascade reactions.

Multi-step Synthetic Sequences

Conventional organic synthesis often relies on a series of sequential reactions with purification of the intermediate at each stage. Based on the retrosynthetic analysis, a plausible multi-step synthesis of this compound could involve:

Starting with a suitable pyridine derivative like 2-chloropyridine.

Introducing the bromo substituent at the 5-position.

Introducing the aldehyde group at the 4-position.

A patent describes a method for producing 5-bromo-2-chloroisonicotinic acid from 2,5-dichloropyridine, which involves a substitution reaction followed by hydroxylation. google.com This acid could then potentially be reduced to the target aldehyde.

One-Pot and Cascade Reactions

While specific one-pot syntheses for this compound are not extensively detailed in the provided search results, the principles of cascade reactions are well-established for the synthesis of substituted pyridines and other heterocycles. acs.orgrsc.org For example, the Hantzsch pyridine synthesis involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) in a single pot. youtube.comyoutube.com Similarly, various one-pot methods exist for synthesizing substituted benzimidazoles and pyrazolo[3,4-b]pyridine derivatives. doi.orgrsc.org The development of a one-pot or cascade synthesis for this compound would represent a significant advancement, offering a more streamlined and efficient route to this important building block.

Catalytic Approaches in the Synthesis of Halogenated Pyridine Aldehydes

The development of efficient catalytic systems is paramount for the selective and high-yielding synthesis of halogenated pyridine aldehydes. These methods offer significant advantages over traditional stoichiometric approaches, which often require harsh reaction conditions and generate substantial waste.

Role of Specific Catalysts (e.g., Palladium, Copper, Organic Amines)

Palladium (Pd) catalysts are extensively used in cross-coupling reactions to form C-C and C-N bonds, which are fundamental steps in the synthesis of complex pyridine derivatives. nih.govacs.org Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, enable the introduction of various functional groups onto the pyridine ring. alfa-chemistry.comresearchgate.net For instance, palladium(II) catalysts have been successfully employed in the synthesis of multisubstituted pyridines from α,β-unsaturated oxime ethers and alkenes through a C–H activation/aza-6π-electrocyclization pathway. acs.org The choice of ligand is crucial in tuning the reactivity and selectivity of the palladium catalyst. acs.org

Copper (Cu) catalysts also play a significant role, particularly in the halogenation of pyridines and in coupling reactions. acs.org Copper-mediated reactions provide a cost-effective alternative to palladium-based systems for certain transformations. For example, copper(I) chloride has been used to catalyze the addition of polyhaloacetonitriles to olefins for the synthesis of halogenated pyridines. acs.org Copper-catalyzed methods have also been developed for the synthesis of propargyl and allenyl alcohols from aldehydes. nih.gov

Organic Amines have emerged as versatile organocatalysts in various synthetic transformations, including those leading to pyridine derivatives. nih.govnih.gov Pyridine itself can act as an organocatalyst in reactions like the reductive ozonolysis of alkenes to produce aldehydes. nih.gov Bifunctional organocatalysts, such as pyridine-2,6-dicarboxylic acid, have been shown to be effective in promoting reactions like the hydrophosphonylation of aldehydes in water, offering an environmentally benign approach. organic-chemistry.org The use of amines avoids the cost and toxicity associated with heavy metals. rsc.org

Ligand Design and Optimization for Enhanced Catalytic Efficiency

The design and optimization of ligands are central to the success of metal-catalyzed reactions. Ligands can influence the catalyst's stability, activity, and selectivity by modifying its steric and electronic properties. rsc.org

In palladium-catalyzed cross-coupling reactions, phosphine-based ligands have been extensively studied. rsc.org The steric bulk of a ligand, often quantified by its cone angle, can promote the formation of the catalytically active species. rsc.org More recently, N-heterocyclic carbenes (NHCs) have gained prominence as highly effective ligands. rsc.org Chiral pyridine-derived ligands have also been developed for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. acs.org A "double-layer control" design concept for chiral pyridine units has shown promise in achieving both high reactivity and stereoselectivity. acs.org For instance, terpyridine ligands have been instrumental in stabilizing nickel-alkyl complexes, which are key intermediates in alkyl-alkyl cross-coupling reactions. lehigh.edunih.gov The electronic properties of the ligand, whether electron-donating or electron-withdrawing, can also be fine-tuned to optimize catalytic performance. acs.org

Green Chemistry Principles Applied to the Synthesis of Halogenated Pyridine Aldehydes

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of safer solvents, reducing energy consumption, and maximizing atom economy.

Exploration of Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by reducing waste and simplifying product purification. asianpubs.orgresearchgate.net One-pot synthetic protocols under solvent-free conditions have been developed for the synthesis of pyridine derivatives. For example, the reaction of aromatic ketones and substituted pyridine-2-carbaldehydes has been successfully carried out using mesoporous materials as catalysts in the absence of a solvent. asianpubs.org Microwave-assisted solvent-free synthesis has also emerged as a powerful technique for accelerating reactions and improving yields in the preparation of various heterocyclic compounds, including pyridines. nih.gov

Application of Ionic Liquids and Sustainable Reaction Media

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their low vapor pressure and high thermal stability. alfa-chemistry.com Pyridinium-based ionic liquids have been utilized as both solvents and catalysts in a variety of organic reactions, including the synthesis of pyridine derivatives. alfa-chemistry.comalfa-chemistry.comnih.gov They can enhance reaction rates and facilitate catalyst recycling. alfa-chemistry.com For example, pyridinium (B92312) ionic liquids have been shown to be effective media for Friedel-Crafts reactions and Suzuki couplings. alfa-chemistry.com The synthesis of these ionic liquids can be achieved through direct or two-step methods, allowing for structural diversity. alfa-chemistry.com Furthermore, research into biodegradable pyridinium ionic liquids is paving the way for even more sustainable synthetic processes. rsc.org

Atom Economy and Waste Minimization Strategies in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant byproducts, like substitution and elimination reactions. buecher.de Catalytic processes inherently improve atom economy by reducing the need for stoichiometric reagents. buecher.de Strategies for waste minimization in the synthesis of halogenated pyridines include the development of one-pot reactions that combine multiple synthetic steps, thereby reducing the need for intermediate purification and minimizing solvent usage. nih.gov The design of reactions that utilize air as the oxidant is another approach to developing more environmentally friendly synthetic methods. rsc.org

Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Chloroisonicotinaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group in 5-Bromo-2-chloroisonicotinaldehyde is a key site for nucleophilic attack and redox transformations. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing pyridine (B92270) ring, facilitates a variety of addition and condensation reactions.

The carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. While specific examples for this compound are not extensively documented in readily available literature, its reactivity is predicted by well-established principles of aldehyde chemistry.

Aldol and Related Condensations: In the presence of a base, the aldehyde can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds. These products can subsequently undergo dehydration to yield α,β-unsaturated carbonyl compounds. This transformation allows for the formation of new carbon-carbon bonds at the position adjacent to the pyridine ring.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. This compound is expected to react with phosphorus ylides (Wittig reagents) to produce 5-bromo-2-chloro-4-vinylpyridine derivatives. The geometry of the resulting alkene (E or Z) depends on the nature of the ylide used. This reaction is highly valuable for introducing alkenyl substituents onto the pyridine scaffold.

Table 1: Expected Products from Nucleophilic Addition Reactions

| Reaction Type | Nucleophile/Reagent | Expected Product Class |

| Aldol Condensation | Ketone Enolate | β-Hydroxy Ketone |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | 4-Alkenylpyridine |

| Grignard Reaction | Grignard Reagent (R-MgBr) | Secondary Alcohol |

The aldehyde functional group exists in an intermediate oxidation state and can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the halogen substituents on the pyridine ring.

Oxidation: The aldehyde can be readily oxidized to the corresponding 5-bromo-2-chloroisonicotinic acid. A variety of oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Ag₂O). This conversion is fundamental for accessing the corresponding carboxylic acid derivatives, which are themselves important synthetic intermediates.

Reduction: Selective reduction of the aldehyde group to a primary alcohol yields (5-Bromo-2-chloropyridin-4-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, as it is chemoselective for aldehydes and ketones and will not reduce the pyridine ring or displace the halogen atoms under standard conditions. masterorganicchemistry.comyoutube.com The resulting alcohol can be used in subsequent reactions, such as esterifications or etherifications.

Table 2: Selective Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent Example | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 5-Bromo-2-chloroisonicotinic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (5-Bromo-2-chloropyridin-4-yl)methanol aobchem.comnih.gov |

The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds (imines or Schiff bases). This reaction involves nucleophilic attack by the nitrogen atom on the carbonyl carbon, followed by dehydration.

Common nitrogen-containing nucleophiles include:

Primary Amines (R-NH₂): Form N-substituted imines.

Hydrazine (H₂NNH₂): Forms a hydrazone.

Hydroxylamine (B1172632) (H₂NOH): Forms an oxime.

These reactions provide a straightforward route to introduce new nitrogen-based functionalities, which are prevalent in many biologically active molecules.

Halogen-Directed Reactivity on the Pyridine Core

The pyridine ring of this compound is rendered electron-deficient by the electronegative nitrogen atom and the halogen substituents. This electronic property governs the reactivity of the C-Cl and C-Br bonds, making them susceptible to displacement via nucleophilic aromatic substitution or participation in metal-catalyzed cross-coupling reactions.

In nucleophilic aromatic substitution, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. For pyridine derivatives, halogens at the 2- and 4-positions are particularly activated towards SNAr because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen atom. youtube.com

In this compound, the chlorine atom is at the activated 2-position, while the bromine atom is at the 5-position. Consequently, the C2-Cl bond is significantly more susceptible to nucleophilic attack than the C5-Br bond. thieme-connect.comwikipedia.org A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride to afford 2-substituted-5-bromopyridine derivatives. lookchem.com This regioselectivity allows for the selective functionalization of the C2 position while leaving the bromine atom available for subsequent transformations.

Table 3: Regioselectivity in SNAr Reactions

| Position | Halogen | Reactivity towards SNAr | Rationale |

| C2 | Chlorine | High | Activated by the adjacent ring nitrogen, which stabilizes the intermediate. youtube.com |

| C5 | Bromine | Low | Not electronically activated for SNAr. |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in the rate-determining oxidative addition step of these catalytic cycles generally follows the order: C–I > C–Br > C–Cl. rsc.orglibretexts.org

For this compound, this reactivity trend dictates that cross-coupling reactions will occur selectively at the more reactive C5-Br bond, leaving the C2-Cl bond intact. rsc.org This predictable site-selectivity is highly valuable for sequential functionalization of the pyridine ring.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester). This compound is expected to react with various boronic acids at the C5 position to yield 5-aryl-2-chloroisonicotinaldehyde derivatives. rsc.orgresearchgate.net

Stille Coupling: Involves the coupling of the aryl halide with an organotin compound (stannane). This reaction would also selectively occur at the C5-Br bond.

Negishi Coupling: Utilizes an organozinc reagent as the coupling partner. This method is known for its high functional group tolerance and would likewise proceed at the C5 position.

Heck Coupling: This reaction forms a C-C bond between the aryl halide and an alkene. The C5-Br bond would be the reactive site, leading to the formation of 5-alkenyl-2-chloroisonicotinaldehyde derivatives.

This predictable regioselectivity makes this compound an excellent substrate for introducing a wide variety of substituents at the C5 position, while the remaining chloro and aldehyde groups can be targeted in subsequent synthetic steps.

Table 4: Predicted Site-Selectivity in Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Expected Site of Reaction | Expected Product Class |

| Suzuki-Miyaura | Arylboronic Acid | C5-Br | 5-Aryl-2-chloroisonicotinaldehyde rsc.org |

| Stille | Organostannane | C5-Br | 5-Substituted-2-chloroisonicotinaldehyde |

| Negishi | Organozinc | C5-Br | 5-Substituted-2-chloroisonicotinaldehyde |

| Heck | Alkene | C5-Br | 5-Alkenyl-2-chloroisonicotinaldehyde |

Strategies for Directed Ortho Metalation (DoM)

Directed ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on the presence of a Directed Metalation Group (DMG), which coordinates to an organolithium base and directs deprotonation to a nearby ortho position. wikipedia.orgorganic-chemistry.org

In the case of this compound, the aldehyde group itself is not a typical DMG. It is electrophilic and would be attacked by the organolithium reagent. However, it can be converted in situ into a potent DMG. A common strategy involves the reaction of the aldehyde with a lithium amide (e.g., lithium tetramethylpiperidide - LiTMP) or a bulky primary amine followed by deprotonation. This transiently forms an α-amino alkoxide species which is an excellent DMG. harvard.edu

Once the DMG is in place at position C-4, it can direct the lithiation to the C-3 position. The C-5 position is already substituted with a bromine atom. The pyridine nitrogen, along with the chloro substituent at C-2, also influences the acidity of the ring protons. The C-3 proton is activated by the adjacent pyridine nitrogen and the DMG at C-4, making it the most likely site for deprotonation. The resulting ortho-lithiated intermediate can then be trapped with a variety of electrophiles to introduce new functional groups with high regioselectivity. harvard.edu

Table 1: Potential Strategies for Directed Ortho Metalation of this compound

| Strategy | Reagent System | Proposed Intermediate | Target Position | Subsequent Reaction with Electrophiles (E+) |

| In-situ DMG Formation | 1. Lithium Amide (e.g., LiTMP) 2. s-BuLi or n-BuLi | α-Amino Alkoxide | C-3 | Reaction with alkyl halides, silyl (B83357) chlorides, aldehydes, etc. |

| Imine Formation | 1. Bulky Primary Amine (e.g., t-BuNH₂) 2. n-BuLi | N-tert-Butyl Imine | C-3 | Trapping of the lithiated species with various electrophiles. |

Electrophilic Aromatic Substitution on the Pyridine Ring System

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. libretexts.org However, the pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles. lumenlearning.com

The pyridine ring in this compound is further deactivated by the presence of three electron-withdrawing groups: the aldehyde (-CHO), the chloro (-Cl) substituent, and the bromo (-Br) substituent. This strong, cumulative deactivation makes electrophilic aromatic substitution on this scaffold exceptionally challenging. Reactions like nitration, halogenation, or Friedel-Crafts acylation, which typically require strong Lewis acid catalysts, are unlikely to proceed under standard conditions. lumenlearning.commnstate.edu The Lewis basic pyridine nitrogen would preferentially coordinate with the Lewis acid catalyst, adding another layer of deactivation to the entire ring system.

If a reaction were to be forced under extremely harsh conditions, the regiochemical outcome would be governed by the directing effects of the existing substituents and the pyridine nitrogen. The pyridine nitrogen directs incoming electrophiles primarily to the C-3 and C-5 positions. However, in this molecule, both positions are already occupied. Therefore, substitution at the only available position, C-6, is the only theoretical possibility, though its practical achievement is highly improbable.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Group | Position | Electronic Effect | Influence on EAS |

| Pyridine Nitrogen | Ring | Strong -I, -M (Inductive/Mesomeric) | Strongly Deactivating |

| Aldehyde (-CHO) | C-4 | Strong -I, -M | Strongly Deactivating |

| Chloro (-Cl) | C-2 | Strong -I, Weak +M | Deactivating |

| Bromo (-Br) | C-5 | Strong -I, Weak +M | Deactivating |

Advanced Functional Group Interconversions (FGIs) on the this compound Scaffold

Functional Group Interconversions (FGIs) offer pathways to a wide array of derivatives by chemically modifying the existing functional groups of the this compound molecule. vanderbilt.eduyoutube.com The aldehyde, chloro, and bromo groups each provide a handle for distinct chemical transformations. cymitquimica.comambeed.com

Transformations of the Aldehyde Group: The aldehyde at C-4 is a versatile functional group. It can be readily reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride (NaBH₄). Conversely, oxidation to a carboxylic acid can be achieved with stronger oxidizing agents. The aldehyde also undergoes a variety of condensation reactions, for instance with hydroxylamine to form an oxime, or with hydrazines to form hydrazones. A related compound is known to be a precursor for thiosemicarbazone derivatives, which are explored for their biological activities. evitachem.com Furthermore, the aldehyde can participate in olefination reactions, such as the Wittig reaction, to form a vinyl-substituted pyridine.

Transformations involving the Halogen Substituents: The bromo and chloro substituents are excellent handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. cymitquimica.com There is a significant difference in reactivity between the C-Br bond and the C-Cl bond, with the C-Br bond being more reactive. This differential reactivity allows for selective functionalization. For example, a Suzuki or Stille coupling could be performed selectively at the C-5 position (replacing bromine) under conditions that leave the C-2 chloro group intact. Subsequent modification at the C-2 position would then require more forcing reaction conditions. This stepwise functionalization is a powerful strategy for the synthesis of complex, polysubstituted pyridine derivatives.

Table 3: Selected Functional Group Interconversions

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Aldehyde | Reduction | NaBH₄, MeOH | Primary Alcohol |

| Aldehyde | Oxidation | KMnO₄ or Ag₂O | Carboxylic Acid |

| Aldehyde | Condensation (Oxime) | H₂NOH·HCl, Base | Oxime |

| Aldehyde | Wittig Olefination | Ph₃P=CHR, THF | Alkene |

| C-Br Bond | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | Biaryl |

| C-Br Bond | Stille Coupling | Organostannane, Pd catalyst | Substituted Alkene/Aryl |

| C-Br Bond | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Alkyne |

| C-Cl Bond | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂) | Biaryl |

| C-Cl Bond | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amine |

Applications of 5 Bromo 2 Chloroisonicotinaldehyde in Advanced Organic Synthesis

Precursor for Diverse Heterocyclic Systems

The unique arrangement of reactive sites on 5-Bromo-2-chloroisonicotinaldehyde facilitates its use as a foundational scaffold for building a wide range of more complex heterocyclic structures. The aldehyde offers a gateway for classic carbonyl chemistry, while the chloro and bromo substituents serve as handles for modern cross-coupling reactions.

This compound is an excellent precursor for synthesizing highly functionalized pyridine (B92270) and bipyridine derivatives, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. The differential reactivity of the C-Br and C-Cl bonds, along with the aldehyde group, allows for a programmed, stepwise functionalization.

The bromo and chloro atoms are prime sites for metal-catalyzed cross-coupling reactions. For instance, the 5-bromo position can be selectively targeted in Suzuki or Stille couplings to introduce new aryl or alkyl groups. Following this, the 2-chloro position can undergo a separate coupling reaction or nucleophilic substitution, providing access to tri-substituted pyridines that would be challenging to synthesize otherwise. The aldehyde group can be further transformed into other functionalities, such as alcohols, amines, or carboxylic acids, either before or after the cross-coupling steps.

A common application involves the palladium-catalyzed amination of the related 5-bromo-2-chloropyridine (B1630664) scaffold, which shows excellent chemoselectivity. researchgate.netresearchgate.net Similarly, Suzuki coupling reactions are frequently employed to form new carbon-carbon bonds, for example, by reacting the brominated pyridine with various boronic acids to create complex pyridine derivatives. chemicalbook.comgoogle.com The synthesis of bipyridines, crucial ligands for catalysis, often relies on the coupling of two pyridine units, a transformation for which this scaffold is well-suited. uni-muenchen.de

Table 1: Representative Transformations for Pyridine Functionalization

| Reaction Type | Reagents & Conditions | Resulting Functionality |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid, Pd Catalyst, Base | C-C bond formation (e.g., Arylation) |

| Stille Coupling | Organostannane, Pd Catalyst | C-C bond formation |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | C-N bond formation (e.g., Amination) |

| Nucleophilic Substitution | Nucleophile (e.g., Alkoxide, Thiolate) | C-O or C-S bond formation |

| Reduction of Aldehyde | NaBH₄, LiAlH₄ | Hydroxymethyl group |

| Reductive Amination | Amine, Reducing Agent | Aminomethyl group |

| Oxidation of Aldehyde | Oxidizing Agent (e.g., KMnO₄) | Carboxylic acid group |

The compound serves as a key starting material for annulation reactions, where a new ring is fused onto the existing pyridine framework. This strategy is a powerful method for constructing polycyclic aromatic systems, which are prevalent in medicinal chemistry and materials science.

A notable example is the synthesis of pyrrolo[2,3-c]pyridines. In a documented procedure, this compound is used as the foundational pyridine component. google.com The synthesis involves a reaction sequence that builds the pyrrole (B145914) ring onto the 'c' face of the pyridine, utilizing the aldehyde and an adjacent position to form the new five-membered ring. Such fused bicyclic systems are of significant interest as scaffolds for developing imaging agents and therapeutic compounds targeting neurofibrillary tangles in neurodegenerative diseases. google.com The aldehyde group is crucial for forming the initial bond of the new ring, often through condensation with a suitable nitrogen-containing reagent, followed by cyclization and aromatization steps to yield the final fused heterocycle.

Role in Combinatorial Chemistry and Chemical Library Synthesis

The structural features of this compound make it an ideal scaffold for combinatorial chemistry and the generation of chemical libraries. The ability to perform selective and sequential reactions at its three distinct functional sites (aldehyde, bromo, chloro) allows for the rapid creation of a large number of diverse, yet related, molecules.

This is particularly powerful when combined with solid-phase synthesis. The related 2-chloro-5-bromopyridine scaffold has been successfully immobilized on a polystyrene resin, demonstrating its utility in generating libraries of pyridine derivatives. researchgate.net By anchoring the molecule to a solid support, chemists can use a large excess of reagents to drive reactions to completion, with purification simplified to a mere filtration and washing of the resin.

A hypothetical combinatorial library synthesis using this compound could proceed as follows:

Immobilization: The molecule is attached to a solid support, for example, through a linker attached at the 4-position.

First Diversification: The aldehyde is reacted with a library of amines under reductive amination conditions to introduce a diverse set of side chains.

Second Diversification: The bromo group is functionalized using a library of boronic acids via a Suzuki coupling reaction.

Third Diversification: The chloro group is substituted with a library of nucleophiles (e.g., alcohols, thiols).

Cleavage: The final, multi-functionalized pyridine derivatives are cleaved from the solid support for screening in biological assays.

This systematic approach can generate thousands of unique compounds from a single scaffold, accelerating the process of drug discovery and materials development. targetmol.comgoogle.com

Table 2: Orthogonal Functionalization for Library Synthesis

| Position | Functional Group | Reaction Type | Example Diversification Elements |

| C4 | Aldehyde | Reductive Amination | Library of primary/secondary amines |

| C5 | Bromo | Suzuki Coupling | Library of aryl/heteroaryl boronic acids |

| C2 | Chloro | Nucleophilic Aromatic Substitution | Library of alcohols, thiols, amines |

Utilization in the Synthesis of Natural Product Intermediates

Substituted pyridine rings are a common motif in a vast number of natural products and biologically active molecules. researchgate.netacs.org this compound serves as a crucial intermediate for the synthesis of complex molecules designed to mimic or interact with biological systems. Its utility is demonstrated in the synthesis of advanced intermediates for potential therapeutics and diagnostic agents.

For example, this aldehyde has been used as a starting material in the synthesis of substituted 6,6-fused nitrogenous heterocyclic compounds investigated as c-Abl kinase inhibitors. google.com It has also been employed in synthetic routes toward inhibitors of NF-κB inducing kinase (NIK), which are of interest for treating autoimmune diseases and certain cancers. googleapis.com

Furthermore, the closely related precursor, 5-bromo-2-chloropyridine, is a documented starting material for multi-step syntheses of complex molecules, such as PET (Positron Emission Tomography) ligands designed for imaging the fatty acid amide hydrolase (FAAH) enzyme in the brain. nih.gov In these intricate syntheses, the halogenated pyridine core provides a stable and reliable anchor that can be carried through multiple reaction steps before being elaborated into the final, highly functionalized target molecule. The presence of the aldehyde in this compound adds another layer of synthetic versatility for building such complex intermediates. google.com

Medicinal Chemistry Research and Pharmacological Relevance of 5 Bromo 2 Chloroisonicotinaldehyde Derivatives

Scaffold Design for Drug Discovery and Development

The 5-bromo-2-chloroisonicotinaldehyde framework is a key starting point for the rational design of new drug candidates. The pyridine (B92270) core is a well-established privileged structure in medicinal chemistry, while the specific halogen and aldehyde functionalities offer distinct advantages for scaffold-based drug discovery.

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex, biologically active molecules. evitachem.comalfachemch.com Its precursor, 5-bromo-2-chloroisonicotinic acid, is itself an important intermediate for many pyridine compounds. google.com A common synthetic route involves starting with 2,5-dichloropyridine (B42133) to prepare 5-bromo-2-chloropyridine (B1630664), which is then further processed. google.com The aldehyde functionality on the target compound is particularly useful, as it can readily undergo reactions such as nucleophilic addition, allowing for the construction of larger, more elaborate structures. evitachem.com This makes it a foundational component in the synthesis of potential therapeutic agents for a range of diseases. evitachem.com

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govscienceopen.com Many potent Mpro inhibitors function by forming a covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site. scienceopen.comresearchgate.net Compounds containing an electrophilic "warhead," such as an aldehyde, are capable of this type of covalent interaction. researchgate.net

The structure of this compound makes its derivatives promising candidates for Mpro inhibition. The aldehyde group can act as the electrophilic warhead necessary for covalent binding to Cys145. researchgate.net Furthermore, research into Mpro inhibitors has shown that scaffolds containing a chloropyridinyl ester moiety can exhibit significant inhibitory activity. nih.gov This suggests that the 2-chloro-4-formylpyridine core of this compound is a highly relevant scaffold. By modifying this starting material, medicinal chemists can design novel molecules that fit into the specific binding pockets (S1, S2, etc.) of the Mpro active site, potentially leading to potent and selective antiviral agents. nih.gov

| Representative SARS-CoV-2 Mpro Inhibitors | Reported IC50 | Mechanism/Class |

| N3 | EC50 = 16.77 μM | Covalent Michael Acceptor nih.gov |

| Ebselen | IC50 = 2.26 μM (PLpro) | Covalent nih.gov |

| Boceprevir | IC50 = 4.13 μM | Covalent Ketoamide scienceopen.com |

| PF-07321332 (Nirmatrelvir) | Potent, reversible | Covalent Nitrile nih.gov |

| Compound 16b-3 | IC50 = 116 nM | Covalent Benzoisothiazolone derivative nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For analogues derived from this compound, a systematic SAR study would involve modifying distinct parts of the molecule to optimize potency and selectivity for a given biological target.

Key areas for modification in an SAR study would include:

The Aldehyde Group (Position 4): This group can be converted into other functionalities, such as alcohols, imines, or nitriles, to probe the necessity of the covalent binding mechanism and explore different interactions within the target's active site. nih.gov

The Bromo Group (Position 5): The bromine atom can be replaced with other halogens (F, Cl, I) or with small alkyl or cyano groups to investigate the impact of sterics and electronics on binding affinity.

The Chloro Group (Position 2): Similar to the bromo group, this position can be varied to fine-tune the electronic nature of the pyridine ring and its interactions with the target protein.

The Pyridine Nitrogen (Position 1): While less commonly modified, exploring its role in hydrogen bonding or other interactions can provide valuable information.

Through such systematic modifications, researchers can build a comprehensive understanding of the SAR, guiding the rational design of more effective and specific therapeutic compounds. nih.gov

Applications in Prodrug Design and Advanced Drug Delivery Systems

A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. nih.gov This strategy is often used to overcome poor pharmacokinetic properties, such as low solubility, poor permeability, or rapid metabolism. nih.govnih.gov

The this compound scaffold can be incorporated into prodrug design strategies. For instance, if a derivative drug suffers from poor aqueous solubility or is rapidly metabolized, the aldehyde functional group could be temporarily masked. It could be converted into an acetal (B89532) or another labile group that is stable during administration but is cleaved by enzymes or the low pH of certain tissues to release the active aldehyde-containing drug at the desired site. This approach can enhance the systemic exposure and bioavailability of the parent drug. nih.govresearchgate.net The prodrug approach allows for the optimization of drug delivery without compromising the structure-activity relationship established for the active compound. nih.gov

Development of Molecular Probes and Diagnostic Agents

Molecular probes are essential tools in chemical biology and diagnostics, used to identify, track, and quantify biological molecules and processes. The unique structure of this compound makes it a candidate for development into such probes. Its utility as a reference impurity standard is already noted, indicating its value in analytical contexts. drjcrbio.com

The reactive aldehyde group is particularly suited for bioconjugation. It can be used to link the pyridine scaffold to reporter molecules, such as fluorescent dyes or biotin (B1667282) tags. The resulting molecular probe could then be used to covalently label a target protein of interest, allowing for its visualization in cells or tissues via fluorescence microscopy or its isolation for further study. The specific substitution pattern of the bromo- and chloro- groups could also contribute to the probe's selectivity for its intended biological target.

Materials Science Applications of 5 Bromo 2 Chloroisonicotinaldehyde Derived Compounds

Precursors for Functional Polymers and Co-Polymers

The aldehyde functional group in 5-bromo-2-chloroisonicotinaldehyde allows it to participate in various polymerization reactions. Aldehydes are known to undergo condensation reactions, which can be exploited to form the backbone of a polymer chain. For instance, reactions like the Wittig reaction or Knoevenagel condensation can be utilized to create polymers with specific functionalities.

Components in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Semiconductors)

Pyridine-containing compounds are of significant interest in the field of optoelectronics due to their electron-deficient nature, which can be beneficial for creating electron-transporting or emissive materials in devices like Organic Light-Emitting Diodes (OLEDs). The presence of heavy atoms like bromine can also influence the photophysical properties of the resulting materials, potentially enhancing phosphorescence.

Commercial suppliers of this compound list it as a building block for OLED materials. This suggests its potential use in the synthesis of larger, conjugated molecules that form the active layers of such devices. The aldehyde group can be transformed into other functional groups that facilitate the construction of these complex organic molecules.

Despite its commercial availability for this purpose, specific research articles detailing the synthesis and performance of optoelectronic materials or devices derived directly from this compound are not prevalent in the public domain. The general utility of pyridine (B92270) derivatives in this field is well-established, but specific data for this compound is limited.

Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs) Synthesis

The nitrogen atom in the pyridine ring of this compound can act as a ligand, coordinating to metal ions to form coordination complexes and Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a porous structure, making them suitable for applications such as gas storage, catalysis, and sensing.

The aldehyde group can be further modified, for example, by oxidation to a carboxylic acid (5-bromo-2-chloroisonicotinic acid), to create a multitopic ligand capable of bridging multiple metal centers and forming extended network structures. The bromo and chloro substituents can also influence the electronic properties and reactivity of the resulting MOF.

Development of Responsive Materials and Chemosensors

Responsive materials, or "smart" materials, change their properties in response to external stimuli such as light, heat, or the presence of a chemical analyte. Pyridine derivatives are often incorporated into such materials due to the ability of the pyridine nitrogen to interact with analytes or to be protonated/deprotonated, leading to a change in properties like color or fluorescence.

The aldehyde group of this compound can be used to synthesize Schiff bases, which are known to form complexes with metal ions and can exhibit changes in their optical properties upon binding. This makes them potential candidates for chemosensors.

While the development of chemosensors from pyridine and aldehyde-containing molecules is a broad area of research, specific studies focusing on the use of this compound for the creation of responsive materials or chemosensors are not widely reported. The potential for its use in this field is based on the known reactivity of its functional groups, but detailed research findings are currently lacking.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 2 Chloroisonicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-bromo-2-chloroisonicotinaldehyde. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

¹H NMR (Proton NMR) spectroscopy allows for the identification and characterization of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the two aromatic protons on the pyridine (B92270) ring. The chemical shift (δ) of the aldehydic proton is typically found in the downfield region (around 9-10 ppm) due to the electron-withdrawing effect of the carbonyl group. The two aromatic protons will appear as singlets, with their specific chemical shifts influenced by the positions of the bromo and chloro substituents.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of 185-200 ppm. The signals for the carbon atoms of the pyridine ring will appear in the aromatic region (typically 120-160 ppm), with their exact positions determined by the electronic effects of the halogen substituents.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural assignments, especially in derivatives of this compound. COSY spectra would reveal correlations between coupled protons, while HSQC spectra would correlate directly bonded proton and carbon atoms, confirming their connectivity. In the synthesis of more complex molecules from this aldehyde, NMR is a standard method for structural verification, often using deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), methanol (B129727) (CD₃OD), or chloroform (B151607) (CDCl₃) on instruments such as a Bruker AVANCE-400. google.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | 188 - 195 |

| Pyridine H-3 | 8.0 - 8.5 | 120 - 125 |

| Pyridine H-6 | 8.5 - 9.0 | 150 - 155 |

| Pyridine C-2 (C-Cl) | - | 150 - 155 |

| Pyridine C-4 (C-CHO) | - | 135 - 140 |

| Pyridine C-5 (C-Br) | - | 115 - 120 |

| Pyridine C-6 | - | 150 - 155 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, MS is crucial for confirming its identity and purity.

The mass spectrum of this compound will exhibit a characteristic molecular ion peak corresponding to its molecular weight (220.45 g/mol ). Due to the presence of bromine and chlorine, which have distinct isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak will appear as a cluster of peaks. This isotopic signature is a definitive indicator of the presence of these halogens in the molecule.

Fragmentation analysis provides a "fingerprint" of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the aldehyde group (CHO), the chlorine atom (Cl), or the bromine atom (Br). In the context of its use in synthesis, the structure of derivatives is routinely confirmed by liquid chromatography-mass spectrometry (LC-MS). google.com For instance, in the characterization of a related compound, 3-amino-5-bromo-2-chloroisonicotinaldehyde, electrospray ionization mass spectrometry (ESI-MS) was used, and the protonated molecular ion [M+H]⁺ was observed at m/z 235.0, confirming the structure. googleapis.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 219/221/223 | Molecular ion cluster (due to Br and Cl isotopes) |

| [M-H]⁺ | 218/220/222 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 190/192/194 | Loss of the formyl group |

| [M-Cl]⁺ | 184/186 | Loss of the chlorine atom |

| [M-Br]⁺ | 140/142 | Loss of the bromine atom |

Note: The m/z values represent the major isotopic peaks.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1700-1730 cm⁻¹. The C-H stretch of the aldehyde group usually appears as a pair of weak bands around 2720 and 2820 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations will be observed in the fingerprint region, at lower wavenumbers.

Raman Spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum, providing further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The pyridine ring, being an aromatic system, and the aldehyde group, containing a carbonyl group, both have chromophores that absorb UV light.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, arising from the conjugated system of the pyridine ring and the carbonyl group, are typically intense and occur at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the oxygen atom in the carbonyl group, is weaker and appears at a longer wavelength. The position of these absorption maxima can be influenced by the solvent polarity.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC))

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of reactions in which it is a reactant.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds. A suitable reversed-phase HPLC method would typically employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector set at a wavelength where the compound has strong absorbance. For instance, the purity of a related compound, 5-bromo-2-chloropyrimidine (B32469), was determined to be 98.4% by HPLC, demonstrating the utility of this technique for quantitative analysis. google.com

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to HPLC, making it an excellent choice for high-throughput purity screening and reaction monitoring.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. While the aldehyde itself might be amenable to GC analysis, derivatization may sometimes be employed to improve its chromatographic properties. In the synthesis of more complex molecules, column chromatography is a standard purification technique. For example, a product derived from this compound was purified using an ISCO system with an ethyl acetate/hexanes gradient. google.com

Table 3: Exemplary Chromatographic Conditions for the Analysis of this compound and its Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis | Purity Assessment |

| UPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis, MS | High-Throughput Purity Screening |

| GC | Capillary Column (e.g., 5% Phenyl Polysiloxane) | Helium | FID, MS | Analysis of Volatile Impurities |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloroisonicotinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 5-Bromo-2-chloroisonicotinaldehyde. nih.govchimicatechnoacta.ru Methodologies such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p) are commonly employed to optimize the molecular geometry and compute various electronic descriptors. nih.govresearchgate.net

The optimized geometry reveals the foundational structural parameters, while the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the bromine atom, while the LUMO would likely be centered on the electron-withdrawing aldehyde group and the pyridine ring. This distribution of frontier orbitals suggests that the molecule can act as both an electron donor and acceptor, participating in a variety of chemical reactions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In this compound, the electronegative oxygen, nitrogen, and halogen atoms would create regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aldehyde group and the pyridine ring would exhibit positive potential, indicating sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Electron-donating capability |

| LUMO Energy | ~ -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.5 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and based on typical results for similar aromatic aldehydes from computational studies.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the potential interaction of a small molecule like this compound with biological macromolecules, such as proteins. nih.govnih.gov These methods are fundamental in drug discovery and design, providing insights into binding affinities and modes of interaction. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of the ligand when bound to a target protein, along with the binding energy. For this compound, potential protein targets could include enzymes where the aldehyde group can form covalent bonds or where the halogen atoms can participate in halogen bonding. The docking process would involve preparing the 3D structure of the ligand and the target protein, followed by running docking algorithms to generate various binding poses. nih.gov The results are typically scored based on the predicted binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Result | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to the active site |

| Key Interacting Residues | LYS76, GLU91, LEU150 | Specific amino acids involved in binding |

| Types of Interactions | Hydrogen bonds, halogen bonds, hydrophobic interactions | Nature of the forces stabilizing the complex |

Note: This data is illustrative and represents a plausible outcome from a molecular docking study.

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds. nih.gov For this compound, theoretical calculations can provide its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

The theoretical IR spectrum can be calculated from the vibrational frequencies obtained after geometry optimization. nih.govresearchgate.net These calculations help in assigning the vibrational modes of the molecule. For this compound, characteristic peaks would be expected for the C=O stretching of the aldehyde group (around 1700 cm⁻¹), C-Br stretching, C-Cl stretching, and various vibrations of the pyridine ring. researchgate.net

Computational NMR prediction involves calculating the chemical shifts of ¹H and ¹³C atoms. github.iobohrium.com These predictions are highly sensitive to the molecular geometry and electronic environment. By comparing the calculated NMR spectra with experimental data, the structure of the compound can be confirmed. github.io Various levels of theory and basis sets can be employed to achieve high accuracy in predicting chemical shifts. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions. The predicted UV-Vis spectrum for this compound would likely show absorptions in the UV region corresponding to π-π* and n-π* transitions within the aromatic system and the carbonyl group.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Key Signals |

| IR (cm⁻¹) | ~1710 (C=O stretch), ~1580 (C=C stretch), ~650 (C-Br stretch), ~750 (C-Cl stretch) |

| ¹H NMR (ppm) | ~9.9 (aldehyde H), ~8.5 and ~8.0 (pyridine ring H) |

| ¹³C NMR (ppm) | ~190 (aldehyde C), ~150-120 (pyridine ring C) |

| UV-Vis (nm) | ~280 (n-π), ~240 (π-π) |

Note: These are anticipated values based on computational studies of analogous compounds.

Elucidation of Reaction Mechanisms through Theoretical Modeling

Theoretical modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and energy barriers. For this compound, computational studies can elucidate the pathways of its various potential reactions, such as nucleophilic substitution or oxidation.

By mapping the potential energy surface of a reaction, the most favorable reaction pathway can be identified. This involves locating the transition state structures and calculating the activation energies. For instance, the mechanism of a nucleophilic attack on the aldehyde carbon or substitution at the halogenated positions of the pyridine ring can be meticulously studied.

These theoretical investigations can also predict the regioselectivity and stereoselectivity of reactions. For this compound, computational modeling could determine whether a nucleophile would preferentially attack the carbon atom bonded to the bromine or the chlorine, based on the calculated activation barriers for each pathway. Such insights are crucial for designing efficient synthetic routes to novel derivatives.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Chloroisonicotinaldehyde

Exploration of Novel and Highly Efficient Synthetic Routes

The future synthesis of 5-Bromo-2-chloroisonicotinaldehyde will likely move beyond traditional multi-step procedures towards more elegant and efficient strategies. Research is anticipated to focus on late-stage C-H functionalization, which allows for the direct introduction of the formyl group onto a pre-functionalized 5-bromo-2-chloropyridine (B1630664) core. researchgate.net This approach is atom-economical and can significantly shorten synthetic sequences. researchgate.net

Another promising avenue is the development of novel catalytic systems. Drawing inspiration from patented methods for related compounds, research could explore copper-catalyzed reactions or the use of specialized molecular sieve-supported catalysts to improve yield and selectivity under milder conditions. chemicalbook.com For instance, a patented method for a similar compound, 5-bromo-2-chlorobenzoyl chloride, achieved a 98.9% yield using a copper sulfate (B86663) catalyst on a 4A molecular sieve. chemicalbook.com Adapting such catalytic systems for the formylation of 5-bromo-2-chloropyridine could represent a significant advancement. Furthermore, advancements in photocatalysis and electrochemistry may offer new pathways for regioselective functionalization, reducing the reliance on harsh reagents and protecting groups. researchgate.net

A comparison of potential synthetic strategies is outlined below:

| Synthetic Approach | Potential Starting Materials | Key Advantages | Research Focus |

| Direct C-H Functionalization | 5-Bromo-2-chloropyridine | Atom economy, reduced step count, access to complex derivatives. researchgate.netacs.org | Development of regioselective catalysts (e.g., transition metals, photocatalysts). |

| Catalytic Oxidation | 5-Bromo-2-chloro-4-picoline | Direct conversion of a methyl group to an aldehyde. | High-selectivity oxidation catalysts that prevent over-oxidation to carboxylic acid. |

| Modified Grignard Reaction | 5-Bromo-2-chloro-4-iodopyridine | Established and versatile method. | Improving tolerance to functional groups and reaction conditions. |

| Route Adaptation from Analogs | 2,5-Dichloropyridine (B42133) | Utilizes inexpensive starting materials and established processes. google.com | Adapting hydroxylation/oxidation steps from the synthesis of 5-bromo-2-chloroisonicotinic acid. google.com |

Expansion of Medicinal Chemistry Applications into Underexplored Disease Areas

The pyridine (B92270) scaffold is a cornerstone of medicinal chemistry, featuring prominently in numerous FDA-approved drugs for conditions ranging from cancer to central nervous system (CNS) disorders. rsc.orgresearchgate.net The inherent biological potential of the isonicotinaldehyde framework suggests that derivatives of this compound could be highly valuable. cymitquimica.com Future research will focus on leveraging the aldehyde group as a chemical handle for creating large libraries of derivatives, such as imines, hydrazones, and oximes, for biological screening.

While pyridine derivatives are known to have broad antimicrobial and anticancer effects, a key future direction will be their application in underexplored disease areas. researchgate.netfrontiersin.org This includes:

Neurodegenerative Diseases: The ability of pyridine-based structures to cross the blood-brain barrier makes them attractive candidates for targeting CNS disorders. rsc.org Derivatives could be designed as inhibitors of enzymes implicated in Alzheimer's or Parkinson's disease.

Antiviral Therapeutics: In-silico studies on related pyridine carbohydrazide (B1668358) derivatives have shown potential activity against viruses like Picornavirus and Poxvirus. auctoresonline.org This suggests that Schiff bases derived from this compound could be screened against a wide range of viral targets, including emerging pathogens.

Metabolic Disorders: The versatility of the pyridine core allows for the design of molecules that can interact with various metabolic enzymes or receptors, opening avenues for developing treatments for diabetes or obesity.

The strategic design of these new derivatives will be crucial, modifying properties like lipophilicity and hydrogen bonding capacity to optimize interaction with specific biological targets. frontiersin.org

Integration into Next-Generation Materials Design and Fabrication

The unique electronic and structural features of this compound make it an excellent candidate for the construction of advanced functional materials. bldpharm.com Its rigid pyridine core, combined with multiple reactive sites (aldehyde, chloro, bromo, and the nitrogen lone pair), allows for its use as a programmable building block, or "linker," in materials science.

Emerging research will likely focus on three key areas:

Covalent Organic Frameworks (COFs): The aldehyde group can react with amine- or hydrazine-containing linkers to form highly stable, porous crystalline structures known as COFs. researchgate.net The resulting azine-linked COFs are noted for their stability in water and acidic or basic conditions. researchgate.net The presence of halogen atoms within the COF pores can be exploited for applications in gas separation, catalysis, or selective guest binding.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent coordination site for metal ions, enabling the formation of MOFs. rsc.orgacs.org The aldehyde and halogen groups can act as secondary functional sites within the MOF structure, allowing for post-synthetic modification to introduce new functionalities. acs.org These materials are promising for applications in chemical sensing, drug delivery, and heterogeneous catalysis. nih.govnih.gov

Organic Electronics: Pyridine-containing compounds are used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com The tunable electronic properties of this compound derivatives could be harnessed to create novel organic semiconductors or emissive materials.

| Material Type | Role of this compound | Potential Applications |

| Covalent Organic Frameworks (COFs) | Aldehyde group forms stable covalent bonds (e.g., imine/azine). researchgate.net | Gas storage/separation, heterogeneous catalysis, chemical sensing. nih.gov |

| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen coordinates with metal centers; halogens functionalize pores. rsc.orgacs.org | Catalysis, drug delivery, selective adsorption. nih.gov |

| Organic Electronic Materials | Serves as a core building block for functional polymers or small molecules. bldpharm.com | OLEDs, organic photovoltaics (OPVs), field-effect transistors (OFETs). |

Development of High-Throughput Screening Methodologies for Derivatization

To efficiently explore the vast chemical space accessible from this compound, the development of high-throughput screening (HTS) methodologies is essential. semanticscholar.org Future research will not only focus on synthesizing libraries of derivatives but also on rapidly evaluating their properties. This involves parallel advancements in reaction optimization and property assessment.

For medicinal chemistry applications, HTS assays will be crucial for screening compound libraries against specific biological targets. nih.gov This can involve biochemical assays (e.g., enzyme inhibition) or cell-based assays (e.g., cytotoxicity, antiviral activity). nih.govnih.gov For materials science, high-throughput methods will be needed to screen for the formation of crystalline MOFs or COFs under various conditions and to quickly assess their properties, such as porosity or catalytic activity.

A critical area of development will be assays that are specific to the aldehyde functional group. For instance, robust HTS assays have been developed for the quantification of structurally diverse aldehydes, which could be adapted to monitor the efficiency of derivatization reactions in real-time. researchgate.net This would accelerate the discovery of optimal reaction conditions for creating new compound libraries. acs.org

Focus on Sustainable and Scalable Production Methodologies

As the potential applications of this compound expand, the need for sustainable and scalable production methods becomes paramount. Future research will be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and improve economic viability. rasayanjournal.co.inbiosynce.com

Key areas of focus will include:

Green Solvents and Catalysts: Moving away from hazardous solvents and reagents towards more benign alternatives. researchgate.net This includes exploring the use of water, ionic liquids, or recyclable solvents, as well as developing highly efficient and reusable catalysts to minimize waste. biosynce.com

Process Intensification: Techniques like microwave-assisted synthesis and flow chemistry can dramatically reduce reaction times, improve energy efficiency, and allow for safer handling of reactive intermediates. nih.govresearchgate.net

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of atoms from the starting materials into the final product. nih.gov

Scalable Synthesis: Adapting laboratory-scale procedures for industrial production. A patented synthesis for the related 5-bromo-2-chloroisonicotinic acid is noted as being "simple, efficient, safe in operation and particularly practical in practical production," providing a model for the scalable synthesis of the aldehyde. google.com Similarly, streamlined syntheses of functionalized pyridines via methods like the Minisci reaction have proven to be scalable. nih.gov

By focusing on these areas, the chemical community can ensure that the promising future of this compound is built on a foundation of sustainable and responsible chemical manufacturing.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-chloroisonicotinaldehyde, and how can purity be optimized?

Methodological Answer:

- Halogenation Strategies : Direct halogenation of isonicotinaldehyde precursors using bromine or chlorine sources (e.g., NBS or Cl2) under controlled temperatures (0–25°C) is a foundational approach. Catalytic systems like Pd or Cu may enhance regioselectivity .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) achieves >97% purity. Monitor via HPLC or TLC (Rf ≈ 0.3–0.5 in 3:7 EtOAc/hexane) .

- Yield Optimization : Adjust stoichiometry of halogenating agents (1.2–1.5 eq) and reaction time (6–12 hr) to minimize over-halogenation byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. What are the recommended storage conditions to ensure stability of this compound?

Methodological Answer:

- Storage : Store in amber vials at 2–8°C under inert gas (N2 or Ar) to prevent oxidation. Desiccate with silica gel to avoid hydrolysis .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with periodic HPLC analysis. Degradation products (e.g., carboxylic acid forms) indicate hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: